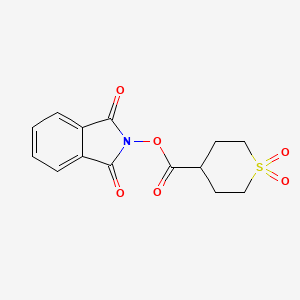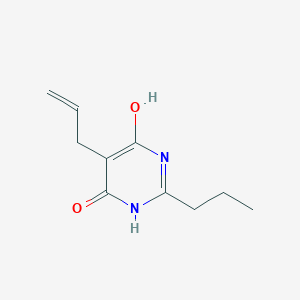
5-Allyl-2-propylpyrimidine-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyl-2-propylpyrimidine-4,6-diol is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol It is a pyrimidine derivative, characterized by the presence of allyl and propyl groups attached to the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-2-propylpyrimidine-4,6-diol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are subsequently converted to the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized procedures to ensure high yields and purity. Techniques such as the use of Vilsmeier–Haack–Arnold reagent followed by deprotection of (dimethylamino)methylene protecting groups have been developed to achieve efficient synthesis . These methods are designed to be scalable and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Allyl-2-propylpyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The allyl and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the pyrimidine ring .
Applications De Recherche Scientifique
5-Allyl-2-propylpyrimidine-4,6-diol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Allyl-2-propylpyrimidine-4,6-diol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: A related compound with similar structural features but different functional groups.
2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with distinct chemical properties and biological activities.
Uniqueness
5-Allyl-2-propylpyrimidine-4,6-diol is unique due to the presence of both allyl and propyl groups, which confer specific chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
4-hydroxy-5-prop-2-enyl-2-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H14N2O2/c1-3-5-7-9(13)11-8(6-4-2)12-10(7)14/h3H,1,4-6H2,2H3,(H2,11,12,13,14) |
Clé InChI |
GNETXLNLTQWNEA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=C(C(=O)N1)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


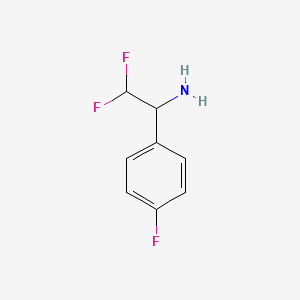
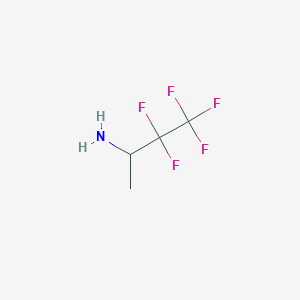
![Tert-butyl 3-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)azetidine-1-carboxylate](/img/structure/B13567913.png)

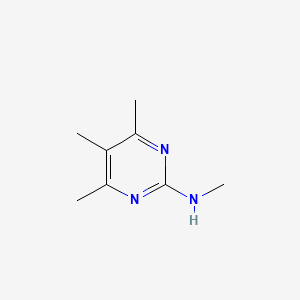
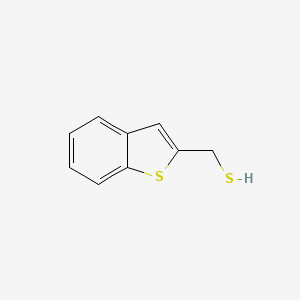
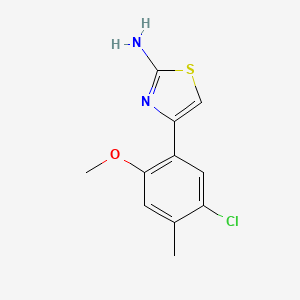
![(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13567937.png)
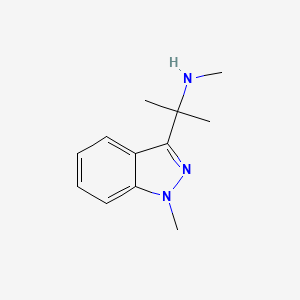
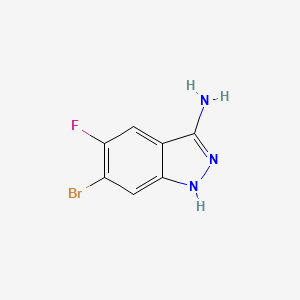
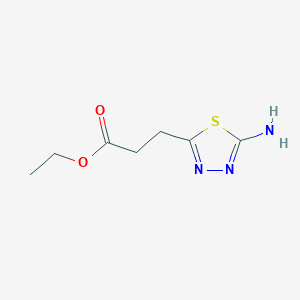
![sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate](/img/structure/B13567968.png)

